molecular formula C22H18N2O4 B11538427 [4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

Cat. No.: B11538427
M. Wt: 374.4 g/mol
InChI Key: QJQXRNDYKHEOPT-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate: is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate typically involves the following steps:

  • Formation of the Hydrazone Linkage: : The initial step involves the reaction of 3-hydroxybenzoyl hydrazine with 4-formylphenyl 4-methylbenzoate under acidic or basic conditions to form the hydrazone linkage. This reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used in the study of enzyme inhibition, protein binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which [4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The hydrazone linkage and aromatic rings play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate
  • [4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Uniqueness

Compared to similar compounds, [4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H18N2O4/c1-15-5-9-17(10-6-15)22(27)28-20-11-7-16(8-12-20)14-23-24-21(26)18-3-2-4-19(25)13-18/h2-14,25H,1H3,(H,24,26)/b23-14+

InChI Key

QJQXRNDYKHEOPT-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.